molecular formula C31H38O8 B12708752 Glyceryl ethylhexanoate dimethoxycinnamate CAS No. 140208-36-2

Glyceryl ethylhexanoate dimethoxycinnamate

Cat. No.: B12708752
CAS No.: 140208-36-2
M. Wt: 538.6 g/mol
InChI Key: PUTRBZSYFDJTMN-IWGRKNQJSA-N
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Description

Glyceryl ethylhexanoate dimethoxycinnamate is a chemical compound with the molecular formula C22H34O8 . It is known for its applications in various fields, particularly in cosmetics and personal care products. This compound is a derivative of cinnamic acid and is often used for its UV-absorbing properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of glyceryl ethylhexanoate dimethoxycinnamate typically involves the esterification of glyceryl ethylhexanoate with dimethoxycinnamic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through various techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Glyceryl ethylhexanoate dimethoxycinnamate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Glyceryl ethylhexanoate dimethoxycinnamate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of glyceryl ethylhexanoate dimethoxycinnamate primarily involves its ability to absorb ultraviolet (UV) radiation. The compound absorbs UV light and converts it into less harmful energy, thereby protecting the skin from UV-induced damage. This process involves the excitation of electrons within the molecule, which then release energy in the form of heat .

Comparison with Similar Compounds

Similar Compounds

    Ethylhexyl methoxycinnamate: Another UV-absorbing compound commonly used in sunscreens.

    Butyl methoxydibenzoylmethane: Known for its broad-spectrum UV protection.

    Octocrylene: Often used in combination with other UV filters for enhanced protection.

Uniqueness

Glyceryl ethylhexanoate dimethoxycinnamate is unique due to its specific molecular structure, which provides effective UV absorption while being less likely to cause skin irritation compared to some other UV filters. Its combination of glyceryl and cinnamate moieties offers a balance of hydrophilic and lipophilic properties, making it suitable for various formulations .

Properties

CAS No.

140208-36-2

Molecular Formula

C31H38O8

Molecular Weight

538.6 g/mol

IUPAC Name

1,3-bis[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxy]propan-2-yl 2-ethylhexanoate

InChI

InChI=1S/C31H38O8/c1-5-7-8-25(6-2)31(34)39-28(21-37-29(32)19-13-23-9-15-26(35-3)16-10-23)22-38-30(33)20-14-24-11-17-27(36-4)18-12-24/h9-20,25,28H,5-8,21-22H2,1-4H3/b19-13+,20-14+

InChI Key

PUTRBZSYFDJTMN-IWGRKNQJSA-N

Isomeric SMILES

CCCCC(C(=O)OC(COC(=O)/C=C/C1=CC=C(C=C1)OC)COC(=O)/C=C/C2=CC=C(C=C2)OC)CC

Canonical SMILES

CCCCC(CC)C(=O)OC(COC(=O)C=CC1=CC=C(C=C1)OC)COC(=O)C=CC2=CC=C(C=C2)OC

Origin of Product

United States

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